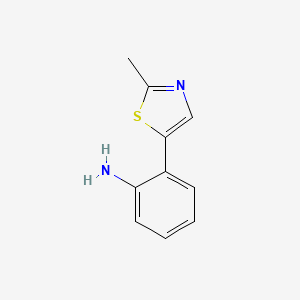

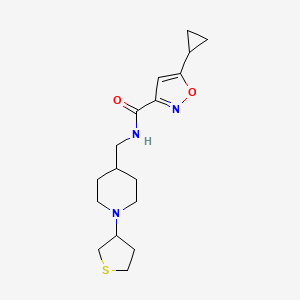

![molecular formula C17H19ClN2O B2515798 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol CAS No. 1923094-38-5](/img/structure/B2515798.png)

2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol is a compound that is structurally related to various synthesized piperazine derivatives. These derivatives have been studied for their potential pharmacological properties and their complex formation abilities. Piperazine is a versatile building block in organic chemistry, often used to create compounds with potential therapeutic effects.

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, including condensation, cyclization, and Mannich reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts with Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction with N-methyl piperazine . Another related compound, 1-[(4-chlorophenyl)phenyl methyl] piperazine, is synthesized from 4-chlorobenzophenone through a reduction, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility of piperazine in forming various pharmacologically interesting compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the ability to form various interactions such as hydrogen bonding. For example, a 2:1 complex of 4-methylphenol with piperazine has been observed, where each piperazine molecule links two 4-methylphenol molecules via hydrogen bonding . The crystal structure of a related compound, 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, shows a protonated piperazine ring with a distorted chair conformation and a chlorophenyl(phenyl)methyl substituent . These structures are typically confirmed using techniques like X-ray diffraction analysis.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrochemical oxidation. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of highly conjugated bisindolyl-p-quinone derivatives with unique regioselectivity . This indicates the potential of piperazine derivatives to participate in complex chemical reactions, leading to the formation of novel compounds with interesting chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be studied using various spectroscopic methods. For example, the experimental synthesis of 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol was analyzed using FT-IR, NMR, and UV-Vis spectroscopy, revealing high antioxidant values and suggesting potential biological activity . Theoretical studies, such as DFT and HF methods, can also support the experimental analysis, providing insights into the electronic and structural properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Physical Properties

Research has demonstrated the synthesis of related compounds and explored their physical properties. For instance, pentadentate ligands similar to 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol were synthesized, and their corresponding Cu(II) complexes were studied. These complexes were characterized by various methods, including elemental analysis, electrochemical, and electron paramagnetic spectral studies. They displayed quasireversible redox properties and weak antiferromagnetic coupling between copper atoms (Sujatha et al., 2000).

Synthesis Methods

The synthesis of compounds structurally similar to 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol has been explored in various studies. These syntheses involve different methodologies, including reduction, bromination, and reactions with anhydrous piperazine, resulting in products suitable for industrial production (Dong Chuan-min, 2014).

Biological Activity

Some derivatives have been synthesized and screened for their biological activity. These compounds showed moderate activity against Gram-positive, Gram-negative bacteria, and fungi in specific concentrations (J.V.Guna et al., 2009).

Magnetic and Electrochemical Properties

A study investigated the magnetic and electrochemical properties of certain complexes derived from phenol-based ‘end-off’ ligands. These studies are essential for understanding the potential applications of these compounds in various scientific fields (Bharathi et al., 2007).

Antitumor Activity

Research on similar compounds has explored their antitumor activities. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for potential anticancer activities. Certain compounds were identified as promising antiproliferative agents (L. Yurttaş et al., 2014).

Synthesis and Structural Analysis

Another aspect of research has focused on the synthesis and structural analysis of these compounds. The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, structurally similar to the chemical of interest, was synthesized and its structure assigned by various spectral methods (M. Wujec & R. Typek, 2023).

Mécanisme D'action

Target of Action

It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The presence of the piperazine ring in the compound suggests that it may modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Given the broad range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected .

Pharmacokinetics

The presence of the piperazine ring in the compound suggests that it may positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds containing a piperazine ring have been associated with a variety of biological activities, suggesting that the effects could be diverse and dependent on the specific targets and pathways involved .

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c18-15-5-7-16(8-6-15)20-11-9-19(10-12-20)13-14-3-1-2-4-17(14)21/h1-8,21H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYNANOQMJASDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)